6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride
Description
Properties
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2.ClH/c9-8(10,11)6-1-2-7-12-3-4-13(7)5-6;/h1-5H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDHNEQQYFOXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with Ethyl Bromopyruvate
The most widely cited method involves the condensation of 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate under reflux conditions.
Reaction Conditions:
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Solvent System: 1:1 mixture of 1,2-dimethoxyethane and methanol
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Temperature: 80°C
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Duration: 14 hours
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Workup: Silica gel chromatography
Data Summary:
| Parameter | Value |
|---|---|
| Starting Material | 5-(Trifluoromethyl)pyridin-2-amine (5.15 mmol) |
| Electrophile | Ethyl bromopyruvate (6.18 mmol) |
| Yield | 42% |
| Product Purity | >95% (by NMR) |
This method leverages the nucleophilic reactivity of the pyridin-2-amine group, with the trifluoromethyl moiety remaining inert under these conditions. The moderate yield is attributed to competing side reactions, including over-alkylation.
[3+2] Cycloaddition with Pyridinium Ylides
A scalable approach employs pyridinium ylides and trifluoroacetonitrile precursors in a cycloaddition reaction.
Key Steps:
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Ylide Generation: Deprotonation of pyridinium salts using NaH.
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Cycloaddition: Reaction with 2,2,2-trifluoroacetaldehyde oxime at 60°C.
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Acidification: Treatment with HCl to form the hydrochloride salt.
Advantages:
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Broad substrate scope (tolerates electron-withdrawing/donating groups).
Limitations:
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Requires strict anhydrous conditions.
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Oxime precursors necessitate additional synthesis steps.
Multi-Step Synthesis via Nitrile Intermediates
A patent-derived route involves nitrile intermediates and sequential functionalization:
Synthetic Pathway:
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Condensation: 2-Amino-5-chloropyridine + bromoacetyl pyridine → Imidazo[1,2-a]pyridine core.
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Aldehyde Formation: DMF/oxalyl chloride-mediated oxidation.
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Reduction: NaBH4 reduction to hydroxymethyl derivative.
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Tosylation: p-Toluenesulfonyl chloride in pyridine.
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Cyanation: NaCN displacement to introduce nitrile.
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Salt Formation: HCl gas saturation in ethanol.
Critical Data:
Glyoxylamide Condensation and Reduction
This industrial-scale method combines glyoxylamide derivatives with phosphorus tribromide:
Optimized Protocol:
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Condensation: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine + N,N-dimethylglyoxylamide hemi-hydrate in methyl isobutyl ketone (MIBK).
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Reduction: PBr3-mediated reduction at 60°C.
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Hydrolysis: Basic aqueous workup.
Performance Metrics:
| Metric | Value |
|---|---|
| Reaction Scale | 3.22 mmol → 1.05 g product |
| Yield | 86% |
| Purity | 99.1% (by ¹H-NMR) |
This method excels in reproducibility, with MIBK enabling azeotropic water removal to drive the reaction forward.
Bromoacetaldehyde Diethyl Acetal Route
A Chinese patent outlines a HCl-catalyzed cyclization:
Procedure:
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Acetal Hydrolysis: Bromoacetaldehyde diethyl acetal in 1M HCl/ethanol.
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Cyclization: Stirring at 40°C with 5-(trifluoromethyl)pyridin-2-amine.
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Salt Formation: Direct precipitation with HCl gas.
Key Insight:
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Eliminates chromatography through in-situ crystallization.
Comparative Analysis of Methods
Table 1: Method Comparison
Critical Observations:
Chemical Reactions Analysis
Types of Reactions
6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound is known to undergo substitution reactions, particularly halogenation and alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Synthesis of 6-Trifluoromethyl-imidazo[1,2-a]pyridine Hydrochloride
The synthesis of this compound typically involves the introduction of a trifluoromethyl group into the imidazo[1,2-a]pyridine framework. Various methods have been reported for synthesizing trifluoromethylated pyridines, which serve as precursors to the target compound. For instance, reactions involving chlorination followed by fluorination have been employed to achieve high yields of desired derivatives .
Biological Applications
2.1 Antimycobacterial Activity
Research has identified imidazo[1,2-a]pyridine derivatives as potent inhibitors against Mycobacterium tuberculosis (M. tuberculosis). A study reported that certain imidazo[1,2-a]pyridine compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against various strains of M. tuberculosis, indicating their potential as lead compounds in anti-tuberculosis drug development .
2.2 Anthelmintic Properties
Recent studies have explored the anthelmintic activity of imidazo[1,2-a]pyridine derivatives against Haemonchus contortus, a significant parasite affecting livestock. The compounds demonstrated effective paralysis of larvae at specific concentrations, showcasing their potential as novel anthelmintics with unique mechanisms of action .
2.3 Cancer Research
Imidazo[1,2-a]pyridine derivatives are also being investigated for their anticancer properties. A series of new derivatives designed to inhibit PI3Kα have shown promising results in inhibiting cancer cell growth. These compounds leverage the imidazo[1,2-a]pyridine scaffold to enhance selectivity and potency against tumor cells .
Agrochemical Applications
The trifluoromethyl group in these compounds enhances their biological activity, making them valuable in agrochemical formulations. Trifluoromethyl-pyridine derivatives have been utilized in developing crop protection agents that effectively combat pests and diseases in agricultural settings. Notably, they have been incorporated into several commercially available agrochemicals that received market approval due to their efficacy and safety profiles .
Table 1: Biological Activities of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Organism | MIC (µM) | Activity Description |
|---|---|---|---|
| Compound A | M. tuberculosis | 0.03 | Potent inhibitor |
| Compound B | M. bovis | 0.5 | Effective against resistant strains |
| Compound C | H. contortus | 31.25 | Induces larval paralysis |
Table 2: Agrochemical Applications
| Compound | Application Area | Market Approval Status |
|---|---|---|
| Fluazifop-butyl | Crop protection | Approved |
| Compound D | Veterinary use | Under clinical trials |
Mechanism of Action
The mechanism of action of 6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit certain enzymes involved in the biosynthesis of bacterial cell walls, making it a potential antibacterial agent .
Comparison with Similar Compounds
Structural and Substituent Variations
Imidazo[1,2-a]pyridine derivatives differ in substituent type, position, and functional groups. Key examples from the evidence include:
Positional Effects :
- Position 6: Trifluoromethyl or chloro substituents at this position are common in antifungal and antitrypanosomal agents.
- Position 2 : Tosyl or carboxylate groups improve stability and pharmacokinetic properties .
- Position 3: Nitro groups (-NO₂) enhance reactivity for further functionalization .
Antifungal Activity
- 6-Trifluoromethyl Derivatives : While direct data for the hydrochloride salt is unavailable, structurally similar compounds (e.g., TosMIC-tethered derivatives) exhibit MIC values of 12.5–25 µg/mL against Candida albicans and Aspergillus fumigatus .

- Chloro vs. Trifluoromethyl : 6-Chloro derivatives (e.g., 6-chloroimidazo[1,2-a]pyridine) show moderate antifungal activity (MIC: 25–50 µg/mL), suggesting the -CF₃ group enhances potency .
Antitrypanosomal Activity
- 8-Aryl-6-chloro-3-nitro derivatives demonstrate IC₅₀ values <1 µM against Trypanosoma cruzi, attributed to nitro group redox cycling and sulfonyl interactions with enzymes .
Physicochemical Properties
| Property | 6-Trifluoromethyl-imidazo[1,2-a]pyridine HCl | 6-Chloro-2-(thiophen-2-yl) Derivative | 8-Chloro-6-CF₃ Carboxylate |
|---|---|---|---|
| Molecular Weight | ~265 (estimated) | 240–250 | 292.64 |
| Solubility | High (due to HCl salt) | Moderate | Moderate (ester group) |
| Fluorescence | Likely λₑₓ 280 nm, λₑₘ 370 nm | Not reported | Not reported |
| ADME Properties | Improved metabolic stability (-CF₃) | Variable | Enhanced bioavailability (-COOEt) |
Biological Activity
6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core, which significantly influences its reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity and binding affinity to various biological targets, making it a promising candidate for drug development.
This compound interacts with specific enzymes and receptors, potentially inhibiting their activity. The imidazo[1,2-a]pyridine core can engage with nucleic acids or proteins, affecting cellular processes such as signal transduction and gene expression. The compound's mechanism includes:
- Enzyme Inhibition : Acts as a competitive inhibitor for certain enzymes.
- Protein-Ligand Interactions : Binds to proteins involved in critical biological pathways.
Biological Activities
The compound exhibits a wide range of biological activities, including:
- Anticancer Activity : Demonstrated significant efficacy against various cancer cell lines, including colon cancer (HT-29 and Caco-2), where it induced apoptosis through mitochondrial pathways involving cytochrome c release and caspase activation .
- Antiparasitic Effects : Shown to possess activity against Leishmania donovani and Trypanosoma cruzi, indicating potential in treating parasitic infections .
- Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory responses, contributing to its therapeutic potential in chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
Research has identified key structural features that enhance the biological activity of imidazo[1,2-a]pyridine derivatives:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases binding affinity |
| Aromatic substitutions | Modulate selectivity and potency |
| Position of substituents | Critical for enzyme interaction |
The SAR studies indicate that modifications at specific positions can lead to improved potency and selectivity against targeted biological pathways .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Anticancer Research : A study reported that the compound exhibited potent cytotoxicity against colon cancer cell lines with minimal toxicity to normal cells. The apoptotic pathway was confirmed through caspase activation assays .
- Antiparasitic Screening : Virtual screening collaborations have identified this compound as a lead candidate with significant activity against Leishmania species. Optimization efforts have enhanced its selectivity index compared to background cell lines .
- Anti-inflammatory Mechanisms : Experimental models demonstrated that the compound reduced inflammatory markers in vitro, suggesting its potential utility in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-trifluoromethyl-imidazo[1,2-a]pyridine derivatives, and how can reaction yields be optimized?
- Methodology : Microwave-assisted multicomponent reactions using catalysts like scandium triflate under controlled conditions (e.g., methanol solvent, 1:2 methanol/water ratio) can achieve yields >65% . Sequential coupling of N-tosylhydrazones with indole derivatives, followed by purification via column chromatography, is effective for generating structurally diverse analogs . Key optimization parameters include temperature control (room temperature to 80°C), stoichiometric ratios (1:1 molar equivalents), and catalyst loading (1–5 mol%) .
- Characterization : Confirm product identity using H/C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons), IR (C=O stretch at ~1720 cm), and HRMS (mass error <2 ppm) .
Q. How do intermolecular interactions influence the crystallization of 6-trifluoromethyl-imidazo[1,2-a]pyridine derivatives?
- Structural Insights : Single-crystal X-ray diffraction reveals that π-π stacking (3.5–4.0 Å spacing) and C–H···N hydrogen bonding (2.6–2.9 Å) dominate crystal packing. The trifluoromethyl group enhances hydrophobicity, favoring layered stacking in polar solvents like ethanol . For luminescent derivatives, polymorph control via solvent evaporation (e.g., THF/hexane mixtures) can yield distinct crystal forms with yellow, orange, or red emission .
Q. What analytical techniques are critical for distinguishing regioisomers in imidazo[1,2-a]pyridine synthesis?
- Approach : Use F NMR to resolve trifluoromethyl positional isomers (δ -60 to -65 ppm). High-resolution mass spectrometry (HRMS) with LC-MS/MS can differentiate isomers by fragmentation patterns (e.g., m/z 258.20 for ethyl ester derivatives) . X-ray crystallography is definitive for ambiguous cases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of 6-trifluoromethyl-imidazo[1,2-a]pyridine derivatives with enhanced bioactivity?
- SAR Strategies :
- Anticancer : Introduce electron-withdrawing groups (e.g., nitro, cyano) at C-3/C-7 to enhance DNA intercalation. Derivatives with 4-nitrophenyl substituents show IC values <10 µM in leukemia cell lines .
- Anti-inflammatory : Modify the pyridine ring with sulfonyl or ethoxy groups to improve COX-2 selectivity (e.g., >50% inhibition at 1 µM) .
Q. What computational methods are effective for predicting the photophysical properties of trifluoromethyl-substituted imidazopyridines?
- Modeling : Density functional theory (DFT) at the B3LYP/6-31G* level predicts excited-state intramolecular proton transfer (ESIPT) in luminescent derivatives. Solvatochromic shifts in ethanol vs. DMSO correlate with calculated dipole moments (Δµ >5 Debye) .
- Applications : Design fluorescence probes by tuning substituents (e.g., cyano groups at C-6) to achieve Stokes shifts >150 nm .
Q. How can green chemistry principles be applied to the synthesis of 6-trifluoromethyl-imidazo[1,2-a]pyridines?
- Sustainable Methods :
- Replace toxic solvents (DCM, DMF) with cyclopentyl methyl ether (CPME) or water .
- Catalytic systems: Use iodine (5 mol%) in ethanol/water mixtures to reduce waste (E-factor <5) .
- Microwave irradiation cuts reaction times from 24 h to 30 min .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

